molecular formula C17H14ClNS B2930312 4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide CAS No. 338416-98-1

4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide

Cat. No.: B2930312
CAS No.: 338416-98-1
M. Wt: 299.82
InChI Key: FOTIZMMTPOXVFL-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide is a heterocyclic organic compound featuring a quinoline core substituted with methyl groups at positions 4 and 8, and a sulfide-linked 4-chlorophenyl moiety at position 2.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4,8-dimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNS/c1-11-4-3-5-15-12(2)10-16(19-17(11)15)20-14-8-6-13(18)7-9-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTIZMMTPOXVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide:

Compound Name Molecular Formula Core Structure Key Substituents Key Properties/Applications References
This compound C₂₁H₁₇ClNS Quinoline 4,8-dimethyl; 2-(4-chlorophenyl)sulfide High molecular weight (358.9 g/mol), potential bioactivity due to quinoline and sulfide groups -
4-Chlorodiphenyl sulfide C₁₂H₉ClS Diphenyl sulfide 4-chlorophenyl; phenyl sulfide Simpler structure (228.7 g/mol), used in organic synthesis; lower steric hindrance
Tetrasul (2,4,4',5-tetrachlorodiphenyl sulfide) C₁₂H₆Cl₄S Diphenyl sulfide 2,4,4',5-tetrachloro Insecticide; high chlorination increases toxicity and environmental persistence
4-Chlorophenyl methyl sulfide C₇H₇ClS Methyl sulfide 4-chlorophenyl; methyl sulfide Low molecular weight (158.6 g/mol), volatile liquid; reagent in alkylation reactions
4-Chlorophenyl phenyl sulfone C₁₂H₉ClO₂S Diphenyl sulfone 4-chlorophenyl; sulfone group Oxidized sulfide (higher polarity, ~252.7 g/mol); thermal stability; limited reactivity
4-Amino-2-(4-chlorophenyl)quinoline (4k) C₂₁H₁₆ClN₃ Quinoline 4-amino; 2-(4-chlorophenyl); 3-(4-methoxyphenyl) Solid (m.p. 223–225°C); Pd-catalyzed synthesis; potential pharmacological activity

Key Comparative Analysis

Core Structure Effects: Quinoline vs. Benzene/Indole: The quinoline core in the target compound provides π-π stacking capability and enhanced electronic delocalization compared to simpler diphenyl sulfides (e.g., 4-Chlorodiphenyl sulfide) or indole derivatives (). This may improve binding affinity in biological systems but reduce solubility . Sulfide vs. Sulfone: Sulfides (e.g., target compound) are more nucleophilic and reactive than sulfones (e.g., 4-Chlorophenyl phenyl sulfone), which are oxidized and less prone to further reactions .

Substituent Effects: Chlorine Position: Para-substitution on the phenyl ring (common in all compounds) maximizes electron-withdrawing effects, enhancing stability and directing electrophilic substitution.

Biological and Industrial Relevance: Tetrasul () demonstrates that chlorinated sulfides can exhibit potent insecticidal activity, though environmental persistence is a concern. The target compound’s quinoline core may offer targeted bioactivity with reduced off-target effects . 4-Chlorophenyl methyl sulfide () highlights the role of simple sulfides as intermediates, whereas the target compound’s complexity suggests specialized applications in medicinal chemistry .

Research Findings and Data Gaps

  • Synthesis Challenges: While details quinoline derivative synthesis via Pd catalysis, the target compound’s sulfide linkage may require tailored conditions (e.g., thiol-quinoline coupling).
  • Solubility and Stability: Data on the target compound’s solubility and thermal stability are absent in the evidence; extrapolation from analogs suggests moderate water solubility (due to quinoline) and thermal stability akin to sulfides .

Biological Activity

Overview

4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide is an organic compound with the molecular formula C17H14ClNS. It is characterized by a quinoline ring that is substituted with a 4-chlorophenyl group and two methyl groups at positions 4 and 8. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's structure contributes to its unique reactivity and biological activity. The presence of the chlorophenyl group enhances its interaction with various biological targets, while the quinoline core is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can lead to modulation of enzyme activity, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effective inhibition:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.25 mg/mL
Staphylococcus aureus0.25 mg/mL
Candida albicans>1.0 mg/mL

These results indicate that the compound is more potent than standard antibiotics like oxytetracycline against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, it has been tested on human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The findings suggest that it possesses cytotoxic effects with IC50 values indicating effective inhibition of cell growth:

Cell Line IC50 (µM)
MCF-734.7 ± 5.2
HT-2913.2 ± 3.5

These values suggest that the compound exhibits promising anticancer activity, potentially making it a candidate for further drug development .

Case Studies

  • Inhibition of Acetylcholinesterase (AChE) : In a study assessing various quinoline derivatives, a compound similar to this compound showed significant AChE inhibitory activity with an IC50 value of approximately 19.85 µM, indicating potential relevance in Alzheimer's disease treatment .
  • Comparative Analysis : The compound was compared with other quinoline derivatives in terms of cytotoxicity against cancer cell lines. It demonstrated superior efficacy compared to several related compounds, highlighting its unique pharmacological profile .

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